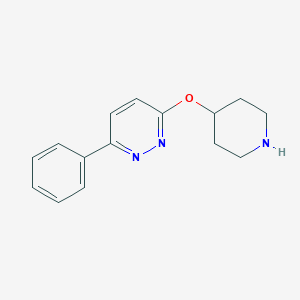
3-Phenyl-6-piperidin-4-yloxypyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Phenyl-6-piperidin-4-yloxypyridazine” is a chemical compound that likely contains a phenyl group (a functional group consisting of six carbon atoms bonded in a hexagonal planar ring), a piperidine ring (a heterocyclic organic compound), and a pyridazine ring (a heterocyclic organic compound with the molecular formula C4H4N2) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings. The piperidine ring usually adopts a chair conformation, and depending on the substitution in the phenyl ring, the conformation may differ .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives have been used in various fields of organic synthesis, medicinal chemistry, and chemical biology .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .作用機序
The mechanism of action of 3-Phenyl-6-piperidin-4-yloxypyridazine involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of the mTOR signaling pathway, which is also involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of 3-Phenyl-6-piperidin-4-yloxypyridazine for lab experiments is its potent activity against cancer cell lines. This compound has been shown to have significant activity against various types of cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its potential toxicity, which requires careful consideration when designing experiments.
将来の方向性
There are numerous potential future directions for research involving 3-Phenyl-6-piperidin-4-yloxypyridazine. One potential direction is the development of more potent and selective analogs of this compound, which could have improved efficacy and reduced toxicity. Additionally, this compound could be used in combination with other cancer treatments to improve their efficacy. Finally, this compound could be studied for its potential applications in other diseases, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a promising compound for scientific research due to its unique properties and potential applications. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research. Further research is needed to fully understand the potential of this compound and its applications in various diseases.
合成法
The synthesis of 3-Phenyl-6-piperidin-4-yloxypyridazine involves the reaction of 4,6-dichloro-3-pyridazinecarbonitrile with phenylpiperidine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified and characterized using various analytical techniques.
科学的研究の応用
3-Phenyl-6-piperidin-4-yloxypyridazine has been studied extensively for its potential applications in scientific research. This compound has been shown to have significant activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-phenyl-6-piperidin-4-yloxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-12(5-3-1)14-6-7-15(18-17-14)19-13-8-10-16-11-9-13/h1-7,13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVJJRBAZKICNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

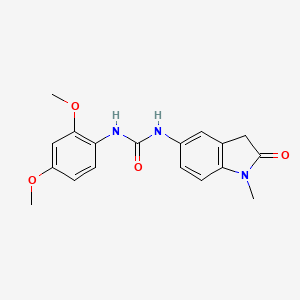
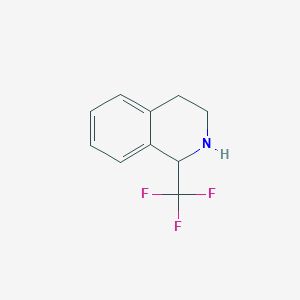
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2620866.png)
![[4-(2-Furylcarbonyl)piperazino][6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl]methanone](/img/structure/B2620867.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2620868.png)


![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2620878.png)
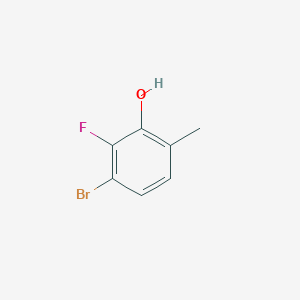
![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)
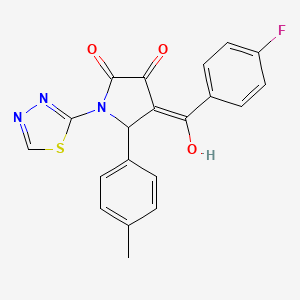
![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine](/img/structure/B2620884.png)